![molecular formula C11H13NO4 B2579860 [3-(Propionylamino)phenoxy]acetic acid CAS No. 890984-30-2](/img/structure/B2579860.png)
[3-(Propionylamino)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Propionylamino)phenoxy]acetic acid” is a chemical compound with the CAS Number: 890984-30-2. It has a molecular weight of 223.23 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of phenoxy acetic acid derivatives, which includes “[3-(Propionylamino)phenoxy]acetic acid”, can be achieved by starting with phenol and chloroacetic acid in a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group .Molecular Structure Analysis
The molecular structure of “[3-(Propionylamino)phenoxy]acetic acid” is represented by the linear formula C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c1-2-10(13)12-8-4-3-5-9(6-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
“[3-(Propionylamino)phenoxy]acetic acid” is a solid compound . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmacological and Therapeutic Roles
- Antioxidant and Therapeutic Properties : Phenolic compounds, like Chlorogenic Acid (CGA), have shown significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's influence on lipid and glucose metabolism regulation suggests potential therapeutic roles in treating disorders such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental Applications
- Herbicide Analysis and Environmental Impact : Phenoxy acid herbicides, a class including various derivatives, have been widely studied for their environmental impact and detection methods. Analysis methods such as gas chromatography and liquid chromatography have been developed for monitoring these herbicides in food and water, highlighting the need for sensitive detection due to their potential endocrine-disrupting effects (Mei et al., 2016).
Biochemical and Industrial Importance
- Bioactive Compound Studies : Studies on caffeic acid derivatives from Salvia miltiorrhiza and other plants reveal significant antioxidant, anti-inflammatory, and antitumor properties. These findings suggest the potential of phenolic acids and their derivatives in developing new pharmaceutical compounds and in the food industry as natural additives (Jiang et al., 2005).
Cosmeceutical Applications
- Cosmeceutical Significance : Hydroxycinnamic acids and derivatives have been highlighted for their multifunctional ingredients in cosmeceuticals. Their activities include antioxidant, anti-collagenase, antimicrobial, and UV protective effects, suggesting potential as ingredients in anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmetic products. Challenges such as poor stability and degradation have been addressed through microencapsulation techniques for enhanced application (Taofiq et al., 2017).
Safety and Hazards
Future Directions
The future directions for “[3-(Propionylamino)phenoxy]acetic acid” and its derivatives could involve the design of new derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could be achieved through the application of various chemical techniques and new computational chemistry applications .
Mechanism of Action
Target of Action
The primary targets of [3-(Propionylamino)phenoxy]acetic acid are currently unknown. The compound is a derivative of phenoxy acetic acid, which is known to have various biological activities . .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other phenoxy acetic acid derivatives, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that indole-3-acetic acid (iaa), a plant hormone produced by the degradation of tryptophan, is known to regulate almost all aspects of plant growth and development . As [3-(Propionylamino)phenoxy]acetic acid is a derivative of phenoxy acetic acid, it might have similar effects on biochemical pathways.
Pharmacokinetics
The physicochemical properties of a drug can strongly influence its adme properties . Given that [3-(Propionylamino)phenoxy]acetic acid is a solid at room temperature , it might have specific ADME properties that affect its bioavailability.
Result of Action
Given its structural similarity to other phenoxy acetic acid derivatives, it might have similar effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(Propionylamino)phenoxy]acetic acid. For instance, the production of IAA, a related compound, is known to be influenced by environmental conditions . Therefore, it’s plausible that the action of [3-(Propionylamino)phenoxy]acetic acid could also be influenced by environmental factors.
properties
IUPAC Name |
2-[3-(propanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-10(13)12-8-4-3-5-9(6-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKXREFKGLXJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Propionylamino)phenoxy]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

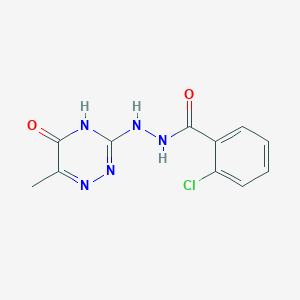
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
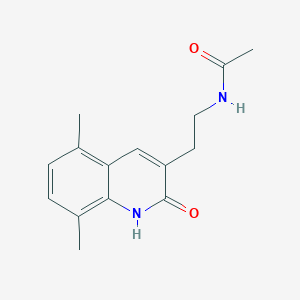
![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)
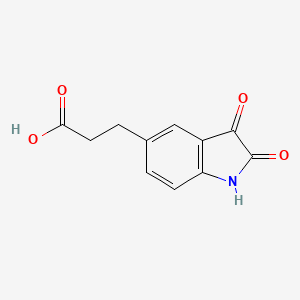
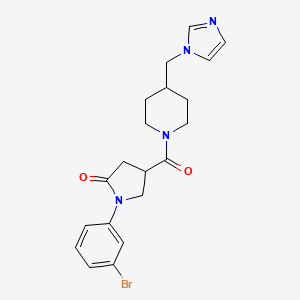
![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)
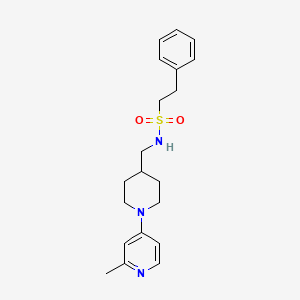
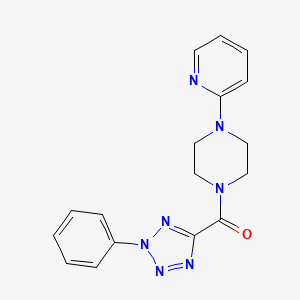
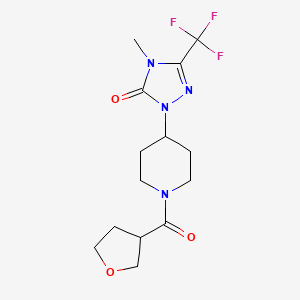
![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2579800.png)